molecular formula C22H23N3O5S B2554386 3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 1005308-40-6

3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2554386
M. Wt: 441.5
InChI Key: BVANXRZFKOVZDU-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, which is a common feature in various pharmacologically active compounds. The structure suggests the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known for its significance in medicinal chemistry due to its presence in compounds with diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff's bases, which are products of a condensation reaction between an amine and an aldehyde or ketone. In the case of benzamide derivatives, the synthesis may involve the use of microwave irradiation to facilitate the reaction, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The synthesis process is often followed by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction techniques and quantum chemical computations such as density functional theory (DFT). These methods provide detailed information about the geometrical parameters of the molecule, including bond lengths and angles, as well as the electronic properties like HOMO and LUMO energies . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, as seen in the formation of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate through a Diels-Alder reaction . The reactivity of different functional groups within the molecule can lead to selective reactions, which is crucial for the synthesis of specific regioisomers and for maintaining the integrity of certain reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzamide ring and the presence of other functional groups. The antimicrobial and anticancer activities of these compounds are often evaluated using in vitro assays, and their potential as drug candidates can be assessed through ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions . The antioxidant properties can be determined using assays like the DPPH free radical scavenging test .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Novel heterocyclic compounds, including derivatives related to the queried compound, have been synthesized for potential use as anti-inflammatory and analgesic agents, showing significant inhibition of cyclooxygenase-1/2 and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Thiazole derivatives, similar in structure to the queried compound, have been reported for their broad antimicrobial properties, including antimicrobial, anticancer, antidiabetic, diuretic, antidepressant, anticonvulsant, anti-HIV, anti-inflammatory, and anti-tubercular activities (Chawla, 2016).

Photodynamic Therapy Applications

  • Some derivatives, closely related in structure to the queried compound, have been found useful in photodynamic therapy, specifically for treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

  • Certain synthesized compounds with structural similarities to the queried compound have demonstrated antimicrobial activities against various pathogens, including gram-positive and gram-negative bacteria and fungi (Talupur, Satheesh, & Chandrasekhar, 2021).
  • Other compounds within the same chemical family have shown potential as antifungal agents, with specific effectiveness against different types of fungi (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Cancer Research

  • Related compounds have been studied for their anticancer properties, with some showing moderate to excellent activity against various cancer cell lines, indicating potential for development as cancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-9-15(6-8-17(13)28-2)23-20(26)11-16-12-31-22(24-16)25-21(27)14-5-7-18(29-3)19(10-14)30-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVANXRZFKOVZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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